![molecular formula C20H22N4O2S2 B14331512 N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide CAS No. 111416-65-0](/img/structure/B14331512.png)
N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide is a synthetic thiourea derivative known for its potential antifungal properties. This compound has been studied for its interaction with various biological systems, particularly in the context of antifungal therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide typically involves the condensation of benzoyl isothiocyanate with a suitable amine. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The process may involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thiourea moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted benzamides or thioureas.
Aplicaciones Científicas De Investigación
N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thiourea derivatives.
Biology: Studied for its antifungal properties, particularly against Cryptococcus neoformans.
Industry: Possible applications in the development of antifungal coatings and materials.
Mecanismo De Acción
The mechanism of action of N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide involves its interaction with fungal cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell death. It may also inhibit key enzymes involved in fungal metabolism, further contributing to its antifungal effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(butylcarbamothioyl)benzamide: Another thiourea derivative with similar antifungal properties.
Benzamide: A simpler compound with various biological activities.
Thiourea: A basic structure that forms the core of many thiourea derivatives.
Uniqueness
N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide stands out due to its specific structure, which enhances its antifungal activity. The presence of both benzoyl and thiourea groups contributes to its unique mechanism of action and broad-spectrum antifungal properties .
Propiedades
Número CAS |
111416-65-0 |
|---|---|
Fórmula molecular |
C20H22N4O2S2 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide |
InChI |
InChI=1S/C20H22N4O2S2/c25-17(15-9-3-1-4-10-15)23-19(27)21-13-7-8-14-22-20(28)24-18(26)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H2,21,23,25,27)(H2,22,24,26,28) |
Clave InChI |
YXJWYSJVAONOIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=S)NCCCCNC(=S)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


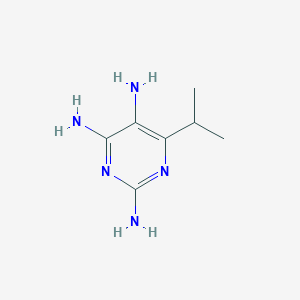
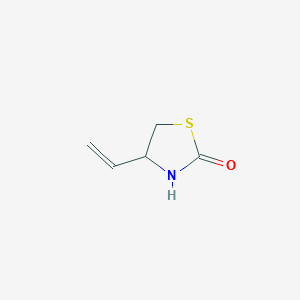
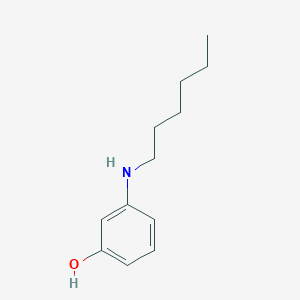
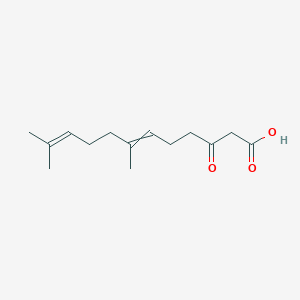
![7-fluoro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14331465.png)
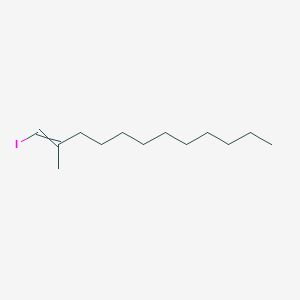
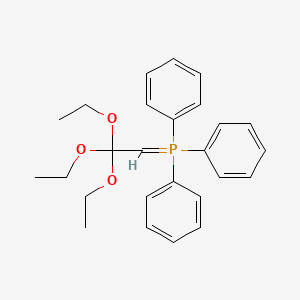

![2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride](/img/structure/B14331477.png)
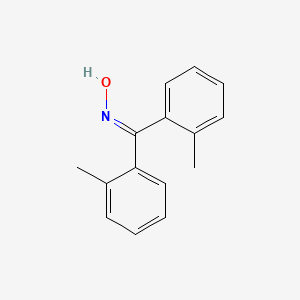
![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)
![2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate](/img/structure/B14331494.png)
![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)

